molecular formula C6H5IN2O2 B112755 6-Amino-5-iodonicotinic acid CAS No. 543740-89-2

6-Amino-5-iodonicotinic acid

Cat. No. B112755
M. Wt: 264.02 g/mol
InChI Key: FKCUPIYQJSBUPO-UHFFFAOYSA-N
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Description

6-Amino-5-iodonicotinic acid is an organic compound with the empirical formula C6H5IN2O2 . It is a solid substance and its CAS number is 543740-89-2 .


Synthesis Analysis

The synthesis of 6-Amino-5-iodonicotinic acid involves several steps. In one method, the reaction was carried out with (benzotriazo-1-yloxy)tris (dimethylamino)phosphonium hexafluorophosphate and N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at temperatures between 20 and 60℃ for approximately 5 hours . Another method involved the use of methyl 6-amino-5-iodonicotinate and potassium hydroxide in methanol/H2O, heated at 50℃ for 22 hours .


Molecular Structure Analysis

The molecular weight of 6-Amino-5-iodonicotinic acid is 264.02 . The SMILES string representation of its structure is O=C(O)C1=CN=C(N)C(I)=C1 .


Physical And Chemical Properties Analysis

6-Amino-5-iodonicotinic acid is a solid substance . Its molecular weight is 264.02 , and its empirical formula is C6H5IN2O2 .

Scientific Research Applications

Nutritional Regulation and Desaturase Activity

  • 6-Amino-5-iodonicotinic acid plays a role in the nutritional regulation of mammalian Δ-6 desaturase, an enzyme crucial for the production of polyunsaturated fatty acids like arachidonic acid and docosahexaenoic acid. These fatty acids are vital components of membrane phospholipids in the brain and retina, act as substrates for eicosanoid production, and regulate nuclear transcription factors (Cho, Nakamura, & Clarke, 1999).

Biodistribution in Biological Systems

  • Research on radioiodinated-5-iodonicotine, derived from nicotinic acid (related to 6-Amino-5-iodonicotinic acid), has shown significant accumulation in the brain and adrenal gland in rats. This indicates potential applications in studying the biodistribution of similar compounds in biological systems (Chan et al., 1983).

Impact on Eicosanoid Production

  • The compound is linked to the regulation of eicosanoid production, which are signaling molecules that play a role in various physiological processes. This is particularly relevant in understanding how certain compounds influence somatostatin release, an important hormone in growth regulation (Cherington, Tashjian, & Samuels, 1983).

Role in Antitumoral Properties

  • Derivatives of 6-Amino-5-iodonicotinic acid, like iodolactone, have been implicated in the autoregulation of the thyroid gland and exhibit antiproliferative and apoptotic effects in various cells, suggesting their role in cancer therapy (Nava-Villalba & Aceves, 2014).

Influence on Inflammatory Processes

  • The metabolism of compounds related to 6-Amino-5-iodonicotinic acid can affect inflammatory processes, potentially offering insights into new therapeutic approaches for inflammation-related diseases (Calder, 2009).

Diagnostic Applications in Oncology

  • Amino acids and their derivatives, including those related to 6-Amino-5-iodonicotinic acid, have been explored for their potential in metabolic imaging and diagnostic applications in oncology, indicating a significant area for further research (Jager et al., 2001).

Impact on Cell Growth

  • Studies have shown that derivatives of arachidonic acid, related to 6-Amino-5-iodonicotinic acid, stimulate cell growth in certain cancer cell types, which could have implications for understanding tumor biology and therapy (Ghosh & Myers, 1997).

properties

IUPAC Name

6-amino-5-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCUPIYQJSBUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465514
Record name 6-Amino-5-iodonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-iodonicotinic acid

CAS RN

543740-89-2
Record name 6-Amino-5-iodonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 6-amino-5-iodonicotinate (723 mg, 2.6 mmol) and potassium hydroxide (729 mg, 13.0 mmol) in 40 mL methanol/H2O (3:1 ratio) was heated at 50° C. After 4 hours 10 mL THF was added and the reaction continued until 22 hours. The reaction was cooled to room temperature and concentrated HCl added until the solution was pH 4. The solution was concentrated to a volume of 15 mL and the resulting precipitate filtered, rinsed with H2O and 40% EtOAc/hexane to give the title compound as a white solid (443 mg, 65%).
Quantity
723 mg
Type
reactant
Reaction Step One
Quantity
729 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JG Petersen, T Sørensen, M Damgaard… - European Journal of …, 2014 - Elsevier
A series of 6-aminonicotinic acid analogues have been synthesized and pharmacologically characterized at native and selected recombinant GABA A receptors. 6-Aminonicotinic acid (…
Number of citations: 15 www.sciencedirect.com
C Koradin, W Dohle, AL Rodriguez, B Schmid… - Tetrahedron, 2003 - Elsevier
… The reaction was carried out according to typical procedure I with 6-amino-5-iodonicotinic acid (1.003 g, 3.80 mmol), DIC (0.479 g, 3.80 mmol) and deprotected Rink-MBHA-resin (2.000 …
Number of citations: 326 www.sciencedirect.com

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